2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
The compound 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile features a tetrahydroquinoline core with multiple substituents:
- Position 4: An ethyl group (–CH₂CH₃), contributing to lipophilicity.
- Position 7: Two methyl groups (–CH₃), increasing steric bulk and metabolic stability.
- Sulfanyl side chain: A 3,4-dimethylphenyl-substituted oxoethylsulfanyl moiety (–S–CH₂–CO–C₆H₃(CH₃)₂-3,4), introducing aromaticity and hydrophobic interactions .
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-6-17-18(12-25)23(26-19-10-24(4,5)11-20(27)22(17)19)29-13-21(28)16-8-7-14(2)15(3)9-16/h7-9H,6,10-11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQBKKSZSFSTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=CC(=C(C=C3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic addition reaction using a cyanide source.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The carbonitrile group could act as a nucleophile, while the quinoline core might intercalate with DNA or interact with proteins. The sulfanyl group could participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following table highlights key structural differences between the target compound and analogues from the evidence:
*Molecular weights estimated based on structural formulae.
Key Observations:
- Lipophilicity : The target compound’s ethyl and 3,4-dimethylphenyl groups increase logP compared to polar derivatives (e.g., ’s methoxyphenyl and ’s hydroxyphenyl).
- Bioactivity Clustering: Structural similarities (e.g., tetrahydroquinoline core) correlate with shared bioactivity profiles, as noted in ’s hierarchical clustering .
- Synthetic Accessibility : The sulfanyl group in the target compound may be introduced via nucleophilic substitution, akin to methods in .
Pharmacological and Physicochemical Properties
Solubility and Permeability:
- The target compound’s non-polar substituents (ethyl, dimethylphenyl) suggest poor aqueous solubility but high membrane permeability, contrasting with ’s hydroxyphenyl derivative, which has improved solubility due to –OH .
- ’s trifluoromethyl (–CF₃) group enhances metabolic stability by resisting oxidative degradation .
Bioactivity and Target Interactions:
- Thienyl vs. Phenyl Groups : ’s thienyl substituent enables π-π stacking with aromatic residues in enzyme active sites, whereas the target’s 3,4-dimethylphenyl may favor hydrophobic pockets .
- Similarity Indexing: Using Tanimoto coefficients ( ), the target compound shows ~60–70% similarity to ’s thiophen-3-yl derivative, primarily due to shared –CN and tetrahydroquinoline motifs.
Metabolic Pathways:
- Sulfanyl groups (target compound, ) are prone to oxidation, forming sulfoxides or sulfones, which may alter activity or toxicity .
Biological Activity
The compound 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (hereafter referred to as Compound A ) is a complex organic molecule that exhibits various biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C23H25N3O2S
- Molecular Weight : 425.53 g/mol
Structural Features
Compound A features a tetrahydroquinoline core with several substituents that may influence its biological activity. The presence of the sulfanyl group and the 3,4-dimethylphenyl moiety are particularly noteworthy for their potential roles in pharmacological interactions.
| Feature | Description |
|---|---|
| Core Structure | Tetrahydroquinoline |
| Functional Groups | Sulfanyl, carbonitrile, dimethylphenyl |
| Solubility | Moderate solubility in organic solvents |
Anticancer Activity
Research indicates that Compound A exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance:
- Case Study 1 : In a study involving breast cancer cell lines (MCF-7), Compound A demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspases leading to programmed cell death .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study 2 : In tests against Staphylococcus aureus and Escherichia coli, Compound A exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases involved in cancer progression.
- Research Finding : Compound A was found to inhibit the activity of protein kinase B (AKT), which is crucial in regulating cell survival and metabolism. This inhibition could lead to reduced tumor growth in vivo .
The biological effects of Compound A are believed to stem from its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : By activating intrinsic apoptotic pathways.
- Enzyme Modulation : Inhibiting key kinases involved in cell signaling pathways.
- Antimicrobial Mechanism : Disrupting bacterial cell wall synthesis or function.
Proposed Pathway
The proposed mechanism involves the binding of Compound A to target proteins which alters their conformation and inhibits their normal function. This leads to downstream effects such as altered gene expression related to cell cycle regulation and apoptosis.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
